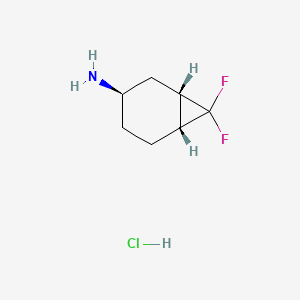
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride: is a chemical compound with the molecular formula C7H11F2N and a molecular weight of 147.17 g/mol . This compound is characterized by its unique bicyclic structure, which includes two fluorine atoms and an amine group. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride typically involves the following steps:
Cyclopentene Derivatives: The starting material is often a cyclopentene derivative, which undergoes a series of chemical reactions to introduce the fluorine atoms and the amine group.
Palladium-Catalyzed Reactions: One common method involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production: In industrial settings, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and time are optimized based on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of amine derivatives.
Aplicaciones Científicas De Investigación
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Propiedades
Fórmula molecular |
C7H12ClF2N |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
(1S,3R,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-2-1-4(10)3-6(5)7;/h4-6H,1-3,10H2;1H/t4-,5-,6+;/m1./s1 |
Clave InChI |
SWFSQWGRQBBYBA-JMWSHJPJSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](C2(F)F)C[C@@H]1N.Cl |
SMILES canónico |
C1CC2C(C2(F)F)CC1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile](/img/structure/B13904558.png)
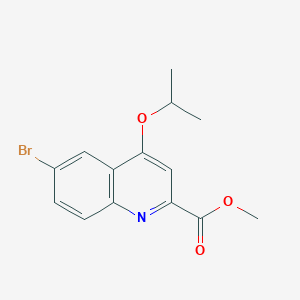

![6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine](/img/structure/B13904579.png)
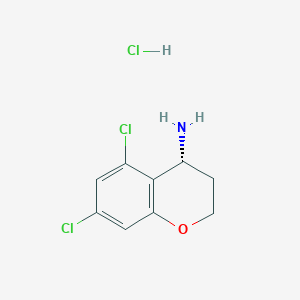
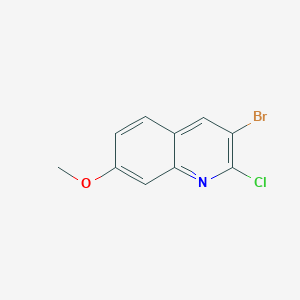
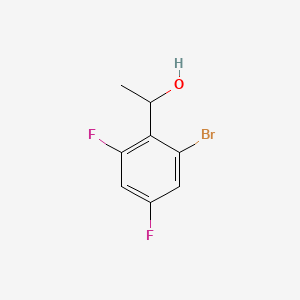
![4-(5-Sec-butyl-[1,2,4]oxadiazol-3-yl)tetrahydropyran-4-carboxylic acid](/img/structure/B13904611.png)
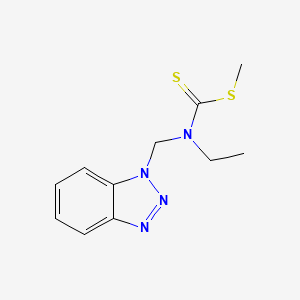

![5-(chloromethyl)-4-(2-phenylethoxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904630.png)
![tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13904634.png)
![tert-butyl N-[(1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B13904646.png)
![2-[3-(4-Azidophenyl)propanoyl]-3,5-dihydroxyphenyl beta-d-glucopyranoside](/img/structure/B13904647.png)
